(Aminomethylene)bisphosphonic acid
Overview
Description
(Aminomethylene)bisphosphonic acid is a derivative of bisphosphonic acid, characterized by the presence of an aminomethylene group. This compound is known for its significant bioactivity, particularly in the treatment of bone diseases such as osteoporosis. It also exhibits antibacterial, antiparasitic, anticancer, and herbicidal activities .
Mechanism of Action
Target of Action
(Aminomethylene)bisphosphonic acid primarily targets plant glutamine synthetase . This enzyme plays a crucial role in the nitrogen metabolism of plants, making it a significant target for herbicidal properties .
Mode of Action
The compound interacts with its target, the plant glutamine synthetase, by inhibiting its function . This inhibition is achieved through a reversible mechanism, contrasting with the irreversible inhibition caused by other known inhibitors of glutamine synthetase .
Biochemical Pathways
The inhibition of plant glutamine synthetase by this compound affects the nitrogen metabolism pathway in plants . This disruption leads to a decrease in the production of glutamine, a critical amino acid involved in various metabolic processes .
Pharmacokinetics
The compound’s synthesis involves a green one-pot reaction of diverse aryl/heteroaryl amines with dialkyl phosphite and triethyl orthoformate . This suggests that the compound might have good bioavailability due to its synthetic process.
Result of Action
The primary result of the action of this compound is the inhibition of plant glutamine synthetase, leading to a disruption in nitrogen metabolism . This disruption can lead to detrimental effects on plant growth and development, giving the compound its herbicidal properties .
Biochemical Analysis
Biochemical Properties
(Aminomethylene)bisphosphonic acid plays a crucial role in biochemical reactions, primarily due to its ability to mimic natural pyrophosphates. It interacts with several enzymes and proteins, including farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase, which are key enzymes in the mevalonate pathway . These interactions inhibit the synthesis of isoprenoid compounds, leading to the disruption of essential cellular processes. Additionally, this compound has been shown to bind to hydroxyapatite, the mineral component of bone, thereby inhibiting bone resorption by osteoclasts .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In osteoclasts, it inhibits bone resorption by inducing apoptosis, thereby reducing bone turnover . In other cell types, this compound influences cell signaling pathways, such as the RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand) pathway, which is crucial for osteoclast differentiation and activity . Furthermore, it affects gene expression related to bone metabolism and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes involved in the mevalonate pathway, such as farnesyl pyrophosphate synthase, leading to enzyme inhibition . This inhibition prevents the synthesis of essential isoprenoid compounds, which are necessary for the post-translational modification of small GTPase signaling proteins. Consequently, this disrupts various cellular processes, including cell proliferation, differentiation, and survival . Additionally, this compound induces apoptosis in osteoclasts by activating caspases and other apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under physiological conditions, with minimal degradation . Long-term studies have shown that this compound maintains its inhibitory effects on bone resorption and osteoclast activity over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bone resorption without causing significant adverse effects . At higher doses, it may induce toxic effects, such as nephrotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse effects without a corresponding increase in therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the mevalonate pathway . It inhibits the synthesis of isoprenoid compounds, which are crucial for the post-translational modification of proteins involved in cell signaling and metabolism . This inhibition affects metabolic flux and alters the levels of various metabolites, leading to disrupted cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has a high affinity for hydroxyapatite, leading to its accumulation in bone tissue . This localization is beneficial for its therapeutic effects on bone diseases but may also contribute to its adverse effects on other tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments . Within these organelles, this compound exerts its effects on cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Aminomethylene)bisphosphonic acid can be synthesized through various methods. One common approach involves the three-component condensation of primary amines, triethyl orthoformate, and dialkyl phosphite. This reaction can be catalyzed by CuO nanoparticles under microwave irradiation and solvent-free conditions . Another method includes the phosphorylation of formamide, nitriles, or hydrochlorides of alkyl imidates with phosphorous acid and phosphorus trichloride .
Industrial Production Methods: Industrial production often employs the same synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. Microwave-assisted synthesis is particularly favored for its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: (Aminomethylene)bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield aminomethylene derivatives.
Substitution: Substitution reactions with different amines or phosphites can produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reactions typically involve primary or secondary amines and dialkyl phosphites under acidic or basic conditions.
Major Products: The major products of these reactions are various aminomethylene bisphosphonates and their derivatives, which have significant biological and industrial applications .
Scientific Research Applications
(Aminomethylene)bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Medicine: It is used in the treatment of bone diseases such as osteoporosis and hypercalcemia.
Industry: The compound is used as a corrosion inhibitor and in the formulation of herbicides.
Comparison with Similar Compounds
- Zoledronate
- Risedronate
- Ibandronate
- Pamidronate
Comparison: (Aminomethylene)bisphosphonic acid is unique due to its aminomethylene group, which enhances its binding affinity to hydroxyapatite and its bioactivity. Compared to other bisphosphonates, it shows a broader range of biological activities, including antibacterial and herbicidal properties .
Properties
IUPAC Name |
[amino(phosphono)methyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7NO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,2H2,(H2,3,4,5)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCICXIVPRNPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183861 | |
Record name | (Aminomethylene)bisphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29712-28-5 | |
Record name | P,P′-(Aminomethylene)bis[phosphonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29712-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminomethylenebisphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029712285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Aminomethylene)bisphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (aminomethylene)bisphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOMETHYLENEBISPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHY4DLT4EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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